3,4-dihydro-2H-1-benzopyran-4-ylmethanamine

Physicochemical profiling ADME prediction Isomer comparison

3,4-Dihydro-2H-1-benzopyran-4-ylmethanamine (CAS 92661-91-1), also designated as chroman-4-ylmethanamine, is a primary amine-functionalized chromane (benzodihydropyran) with molecular formula C₁₀H₁₃NO and molecular weight 163.22 g/mol. The compound features a methanamine (-CH₂NH₂) group at the 4-position of the saturated pyran ring, which confers distinct polarity and basicity relative to the parent chroman scaffold.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 92661-91-1
Cat. No. B3038893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dihydro-2H-1-benzopyran-4-ylmethanamine
CAS92661-91-1
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESC1COC2=CC=CC=C2C1CN
InChIInChI=1S/C10H13NO/c11-7-8-5-6-12-10-4-2-1-3-9(8)10/h1-4,8H,5-7,11H2
InChIKeyXGFJPMBRXFFNAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dihydro-2H-1-benzopyran-4-ylmethanamine (CAS 92661-91-1): Core Scaffold Profile for Informed Procurement


3,4-Dihydro-2H-1-benzopyran-4-ylmethanamine (CAS 92661-91-1), also designated as chroman-4-ylmethanamine, is a primary amine-functionalized chromane (benzodihydropyran) with molecular formula C₁₀H₁₃NO and molecular weight 163.22 g/mol [1]. The compound features a methanamine (-CH₂NH₂) group at the 4-position of the saturated pyran ring, which confers distinct polarity and basicity relative to the parent chroman scaffold . As a member of the benzopyran class, it serves as a versatile building block in medicinal chemistry , with 80 patents citing this scaffold for applications ranging from Class III antiarrhythmic agents to histone demethylase inhibitors and CNS-targeted ligands [2].

Why 3,4-Dihydro-2H-1-benzopyran-4-ylmethanamine Cannot Be Casually Swapped with Other Aminomethyl Chroman Isomers


Although all aminomethyl chroman isomers share the same molecular formula (C₁₀H₁₃NO), the position of the aminomethyl substituent on the chroman ring profoundly alters physicochemical properties and biological recognition. The 4-substituted isomer exhibits an XLogP3-AA value of 1.1 [1], substantially lower than the 2-substituted isomer (chroman-2-ylmethanamine, CAS 3990-59-8) with a reported logP of approximately 2.04 . This ~0.9 log unit reduction translates to roughly an 8-fold difference in octanol-water partition coefficient, directly affecting membrane permeability, aqueous solubility, and pharmacokinetic behavior of derived compounds . Furthermore, the 4-aminomethyl substitution pattern has been specifically exploited in the design of Class III antiarrhythmic agents [2] and selective 5-HT₁A receptor ligands [3], indicating that the spatial orientation of the amine group dictates target engagement profiles that cannot be replicated by the 2- or 3-substituted isomers. These differences are not incremental—they are categorical, making simple interchange without re-validation of biological activity and synthetic routes inadvisable.

Quantitative Differentiation Evidence: 3,4-Dihydro-2H-1-benzopyran-4-ylmethanamine vs. Closest Analogs


Lipophilicity (logP) Comparison: 4-Aminomethyl vs. 2-Aminomethyl Chroman Isomers

The 4-aminomethyl substitution pattern yields markedly lower lipophilicity than the 2-aminomethyl isomer. The target compound has a computed XLogP3-AA of 1.1 [1], while the 2-substituted isomer (chroman-2-ylmethanamine, CAS 3990-59-8) has a reported logP of 2.04 , and the racemic chroman-2-ylmethanamine hydrochloride shows a calculated logP of 1.56 . This logP differential of 0.46–0.94 units indicates the 4-isomer is substantially more hydrophilic, which can be advantageous for aqueous formulation development and for reducing non-specific protein binding in biological assays.

Physicochemical profiling ADME prediction Isomer comparison

Class III Antiarrhythmic Activity: 4-Aminomethyl Benzopyran Derivatives vs. D-Sotalol

Derivatives synthesized from the 3,4-dihydro-2H-1-benzopyran-4-ylmethanamine scaffold, specifically N-[(3,4-dihydro-2H-1-benzopyran-4-yl)methyl]-4-piperidinyl]-4-pyridinecarboxamide dihydrochloride, were evaluated as Class III antiarrhythmic agents in isolated guinea-pig right ventricular papillary muscle [1]. These benzopyran derivatives produced ventricular refractory period prolongation of 35–125 msec at a concentration of 3×10⁻⁶ M, compared to D-sotalol (a clinically used Class III agent) which produced a change of 40 msec at a 10-fold higher concentration of 3×10⁻⁵ M [1]. This represents an approximately 10-fold potency advantage for the benzopyran-4-ylmethyl series over D-sotalol in this assay system.

Cardiac electrophysiology Antiarrhythmic drug discovery Ventricular refractory period

Aqueous Solubility Enhancement: Free Base 4-Aminomethyl Chroman vs. Non-Amine Chroman Analogs

The free base of 3,4-dihydro-2H-1-benzopyran-4-ylmethanamine exhibits limited aqueous solubility of approximately 0.5 mg/mL at 25°C, necessitating salt formation (e.g., hydrochloride) for biological assays . However, when the aminomethyl group is present as in the 4-(aminomethyl)-7-methoxy chroman analog, the logP reduction relative to non-amine chromanones is approximately 1.2 units, corresponding to significantly enhanced aqueous solubility . This property is directly attributable to the ionizable primary amine at the 4-position, which is absent in chroman-4-one (logP ~2.3) and chroman (logP ~2.8) analogs [1].

Solubility optimization Formulation development Salt selection

Chromanamine CYP450 Induction Profile: Class-Specific Metabolic Liability Assessment

Chromane derivatives bearing amine functionality, exemplified by 6-(3-picolyl)amino-2,2,5,8-tetramethylchromane (PATC), have been demonstrated to induce cytochrome P-450 isozymes b, c, and d in rat liver following 7-day pretreatment [1]. Western blot analysis confirmed significant increases in benzphetamine N-demethylase, p-nitroanisole O-demethylase, and aniline hydroxylase activities [1]. While this data is from a structurally related chromanamine rather than the 4-ylmethanamine derivative itself, it establishes that the chromanamine chemotype carries a CYP450 induction liability that must be factored into lead optimization [2]. This is in contrast to non-amine chroman derivatives such as tocopherols, which do not exhibit this induction pattern [3].

Drug metabolism CYP450 induction Hepatotoxicity screening

Validated Application Scenarios for 3,4-Dihydro-2H-1-benzopyran-4-ylmethanamine Based on Quantitative Evidence


Class III Antiarrhythmic Agent Development: Potency-Driven Cardiac Electrophysiology Programs

The 4-aminomethyl chroman scaffold provides a validated entry point for Class III antiarrhythmic drug discovery. Derivatives synthesized from this building block demonstrated ventricular refractory period prolongation of 35–125 msec at 3×10⁻⁶ M in isolated guinea-pig papillary muscle, representing an approximately 10-fold potency advantage over D-sotalol (40 msec at 3×10⁻⁵ M) [1]. Procurement of this compound is justified for cardiac ion channel programs seeking potent Class III activity with a demonstrated structure-activity relationship precedent.

CNS Target Engagement: 5-HT₁A and Sigma Receptor Ligand Design

The 4-aminomethyl chroman system is a recognized privileged scaffold for CNS drug discovery. The aminomethylchroman derivative BAY × 3702 (Repinotan) demonstrated high-affinity 5-HT₁A receptor binding with Ki values of 6–7 nM at adrenergic alpha-1/alpha-2 receptors and 7 nM at 5-HT₇ receptors [1], and advanced to clinical trials for ischemic stroke . The 4-aminomethyl substitution pattern has also been explored in sigma-1/sigma-2 receptor ligand programs, with some chroman-based ligands exhibiting nanomolar affinity [2]. This compound is suitable as a key intermediate for CNS-focused medicinal chemistry campaigns targeting serotonergic and sigma receptor pathways.

Epigenetic Probe Development: Histone Demethylase Inhibitor Intermediates

Celgene Corporation patents describe methods for preparing 3-({[(4R)-7-{methyl[4-(propan-2-yl)phenyl]amino}-3,4-dihydro-2H-1-benzopyran-4-yl]methyl}amino)pyridine-4-carboxylic acid, a histone demethylase inhibitor, using the 4-aminomethyl chroman as a core intermediate [1]. The chiral (4R)-aminomethyl benzopyran substructure is critical for target engagement. This positions the compound as a strategic building block for epigenetic drug discovery programs, particularly those targeting lysine-specific demethylase (LSD) enzymes implicated in oncology.

Physicochemical Optimization: Lower logP Chroman Building Block for Aqueous-Compatible Libraries

With an XLogP3-AA of 1.1, this 4-aminomethyl chroman is substantially more hydrophilic than the 2-aminomethyl isomer (logP ≈2.04) or unsubstituted chroman (logP ≈2.8) [1]. This lower lipophilicity, combined with the ionizable primary amine handle, makes it the preferred chroman building block for constructing compound libraries with improved aqueous solubility and reduced non-specific protein binding . For medicinal chemists prioritizing ligand efficiency and developability metrics, the 4-isomer offers a distinct physicochemical advantage over alternative aminomethyl chroman isomers [2].

Quote Request

Request a Quote for 3,4-dihydro-2H-1-benzopyran-4-ylmethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.